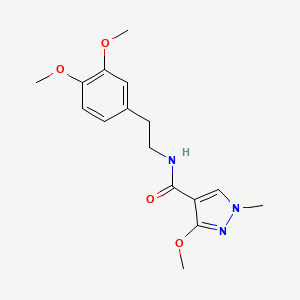

N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-19-10-12(16(18-19)23-4)15(20)17-8-7-11-5-6-13(21-2)14(9-11)22-3/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQZXDCHNIBMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenethylamine. This intermediate is then reacted with appropriate reagents to introduce the pyrazole ring and the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple methoxy groups and pyrazole ring make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities. It may be used as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The methoxy groups and pyrazole ring may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenethyl Groups

Compounds sharing the 3,4-dimethoxyphenethylamide backbone (e.g., 23 , 24 , and 25 from ) differ in their acyl substituents. For example:

- N-(3,4-dimethoxyphenethyl)benzamide (23) : A simple benzamide derivative.

- N-(3,4-dimethoxyphenethyl)-2-phenylacetamide (25) : Incorporates a phenylacetate group.

This modification likely enhances solubility and alters receptor affinity compared to aromatic acyl groups .

Pyrazole Carboxamide Derivatives

details pyrazole-4-carboxamides (e.g., 3a–3p) with chloro, cyano, and aryl substituents. Key differences include:

- Electron-withdrawing groups: Chloro and cyano substituents in 3a–3p increase lipophilicity but may reduce metabolic stability compared to the target compound’s methoxy groups.

- Synthetic yields : The target compound’s synthesis likely employs similar coupling agents (e.g., EDCI/HOBt), but yields for 3a–3p (62–71%) suggest moderate efficiency under comparable conditions .

Nitro-Substituted Pyrazole Analogues

describes N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxamide , where a nitro group replaces the methoxy substituent. The nitro group’s strong electron-withdrawing effects could enhance reactivity in biological systems but may also confer toxicity risks, unlike the more stable methoxy group in the target compound .

Physicochemical and Spectroscopic Comparisons

- NMR Trends : The target’s 3-methoxy and 1-methyl groups would produce distinct signals in the δ 2.5–3.5 and δ 3.7–4.0 regions, similar to 3a–3p ’s methyl signals (δ 2.6–2.7) .

- Solubility: The pyrazole core and methoxy groups may improve aqueous solubility compared to 3a–3p’s chloro/cyano derivatives.

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, notable for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 319.36 g/mol

- CAS Number : 1014069-95-4

The compound features a pyrazole ring with substituents that enhance its pharmacological potential. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant antiproliferative activity against cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Growth : The compound effectively inhibits the growth of various cancer cells, including liver (HepG2) and lung (A549) carcinoma cells. In vitro studies report IC values indicating potent activity against these cell lines.

| Cell Line | IC (μM) |

|---|---|

| HepG2 | 5.35 |

| A549 | 8.74 |

- Tumor Regression in Animal Models : Studies demonstrate that treatment with this compound leads to a significant reduction in tumor size in xenograft models.

- Mechanism of Action : The compound modulates key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression and metastasis suppression.

Anti-inflammatory Properties

N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide also exhibits notable anti-inflammatory effects , making it relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

Key Findings:

- Reduction of Pro-inflammatory Cytokines : The compound significantly decreases levels of pro-inflammatory cytokines in vitro, which are implicated in chronic inflammation.

- Attenuation of Edema : In animal models, it has been shown to suppress paw swelling, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory activities, this compound has been investigated for its neuroprotective properties.

Key Findings:

- Protection Against Oxidative Stress : Research suggests that N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide enhances neuronal survival under conditions of oxidative stress and excitotoxicity.

- Cognitive Function Improvement : Behavioral studies in rodents indicate that the compound improves cognitive functions, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Start with a 1,5-diarylpyrazole core template, as seen in analogs like O-1302, using multi-step synthesis from substituted alcohols (e.g., 5-phenyl-1-pentanol) .

- Employ condensation reactions with NaH and methyl iodide in DMF for methylation steps, ensuring anhydrous conditions to prevent side reactions .

- Optimize yields via column chromatography (silica gel) and monitor purity using TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Methodology :

- Use 1H/13C NMR to confirm substitution patterns on the pyrazole and phenethyl moieties .

- LC-MS (ESI or APCI) for molecular weight validation and detection of synthetic intermediates .

- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry, as demonstrated for structurally related pyrazole-4-carboxamides .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodology :

- Test co-solvents like DMSO (≤1% v/v) or cyclodextrin derivatives to enhance aqueous solubility without cytotoxicity .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of methoxy groups) .

Advanced Research Questions

Q. What computational approaches are recommended to predict the biological target interactions of this compound?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of receptors (e.g., cannabinoid receptors) to identify binding poses .

- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Cross-reference with in vitro binding assays (e.g., competitive displacement using radiolabeled ligands) to confirm computational findings .

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

- Methodology :

- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) to improve docking accuracy .

- Synthesize and test structural analogs (e.g., varying methoxy substituents) to explore SAR and identify pharmacophoric features .

- Apply machine learning (e.g., Random Forest models) to correlate molecular descriptors (logP, PSA) with observed bioactivity .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and toxicological profiles of this compound?

- Methodology :

- Use Sprague-Dawley rats for acute toxicity studies (OECD 423) and measure plasma half-life via LC-MS/MS .

- Assess blood-brain barrier penetration using in situ perfusion models, comparing with computational predictions (e.g., BBB score) .

- Conduct metabolite profiling (hepatic microsomes) to identify oxidative pathways (e.g., demethylation) .

Q. How can reaction mechanisms for novel derivatives be elucidated?

- Methodology :

- Use DFT calculations (Gaussian 09) to map energy profiles for key steps (e.g., cyclization or carboxamide formation) .

- Trap intermediates via low-temperature NMR (−40°C in CDCl3) or quench experiments .

- Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of structurally similar pyrazole derivatives?

- Methodology :

- Replicate assays under standardized conditions (e.g., ATP levels in viability assays) to minimize inter-lab variability .

- Analyze substituent effects: For example, 3,4-dimethoxy groups may enhance receptor affinity compared to monomethoxy analogs .

- Publish negative results to clarify SAR trends and reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.